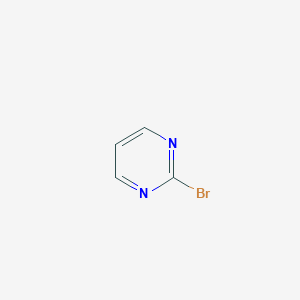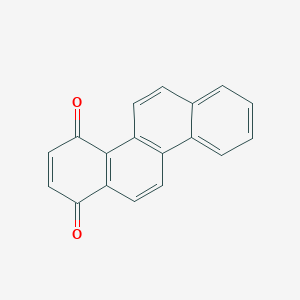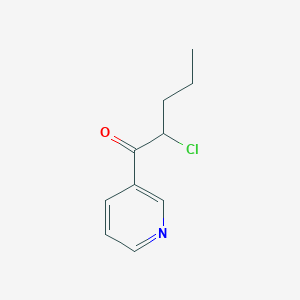
2-Chloro-1-(pyridin-3-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(pyridin-3-yl)pentan-1-one, also known as 3'-chloro-α-PVP or 3'-chloro-α-pyrrolidinopentiophenone, is a synthetic cathinone that has been identified in various designer drugs. It is a potent psychostimulant that has gained popularity among drug users due to its euphoric and stimulant effects.
Mechanism Of Action
The exact mechanism of action of 2-Chloro-1-(pyridin-3-yl)pentan-1-one is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, similar to other synthetic cathinones. This leads to an increase in the levels of dopamine in the brain, which results in the euphoric and stimulant effects associated with this compound.
Biochemical And Physiological Effects
The use of 2-Chloro-1-(pyridin-3-yl)pentan-1-one has been associated with various biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. It also causes the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which contribute to its stimulant effects. Prolonged use of this compound has been linked to adverse effects such as addiction, psychosis, and cardiovascular complications.
Advantages And Limitations For Lab Experiments
The use of 2-Chloro-1-(pyridin-3-yl)pentan-1-one in laboratory experiments has several advantages. It is a potent and selective dopamine reuptake inhibitor, which makes it useful for studying the effects of dopamine on the central nervous system. It is also relatively easy to synthesize and purify, which makes it a cost-effective research chemical. However, the use of this compound in laboratory experiments is limited by its potential for abuse and its adverse effects on human health.
Future Directions
For research include the development of new synthetic cathinones with improved therapeutic potential, investigation of the long-term effects of these compounds on the brain and the body, and the use of advanced imaging techniques and analytical methods for the detection and quantification of these compounds in biological samples.
Synthesis Methods
The synthesis of 2-Chloro-1-(pyridin-3-yl)pentan-1-one involves the reaction of pyrrolidine and 3-chloropentanone in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an iminium intermediate, which undergoes nucleophilic addition by the pyrrolidine. The final product is obtained after purification through recrystallization.
Scientific Research Applications
2-Chloro-1-(pyridin-3-yl)pentan-1-one has been used as a research chemical in various scientific studies. One of the major applications of this compound is in the field of neuroscience, where it has been used to study the effects of synthetic cathinones on the central nervous system. It has also been used to investigate the mechanism of action of these compounds and their potential therapeutic applications.
properties
CAS RN |
106430-51-7 |
|---|---|
Product Name |
2-Chloro-1-(pyridin-3-yl)pentan-1-one |
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
2-chloro-1-pyridin-3-ylpentan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-4-9(11)10(13)8-5-3-6-12-7-8/h3,5-7,9H,2,4H2,1H3 |
InChI Key |
CGSAGNUPVSURIU-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C1=CN=CC=C1)Cl |
Canonical SMILES |
CCCC(C(=O)C1=CN=CC=C1)Cl |
synonyms |
1-Pentanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



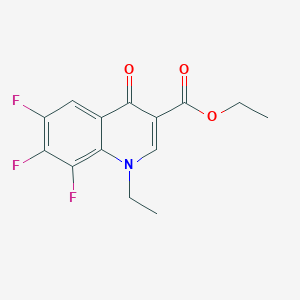
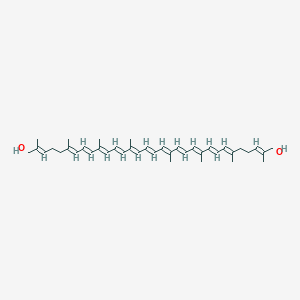
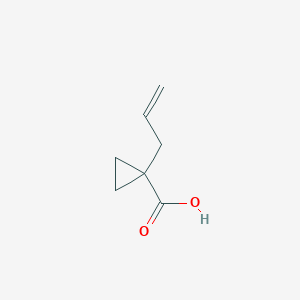
![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B22463.png)
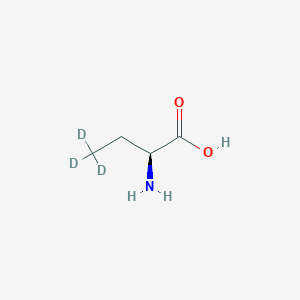
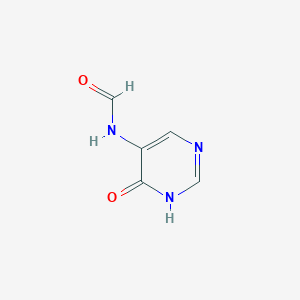
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
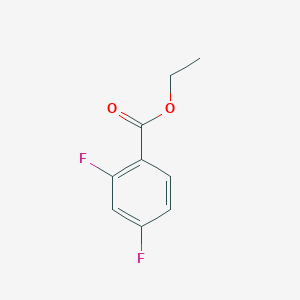
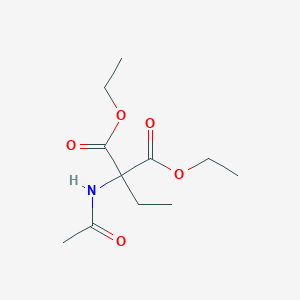
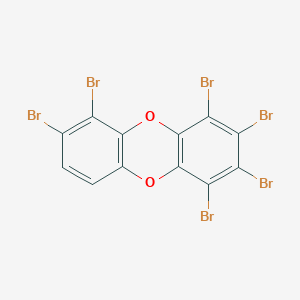
![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
